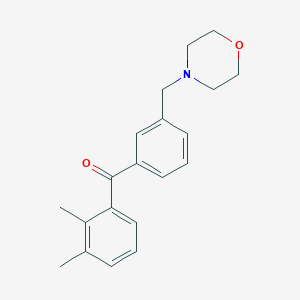

2,3-Dimethyl-3'-morpholinomethyl benzophenone

Beschreibung

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of benzophenone derivative research that began in the late 19th century. Carl Graebe of the University of Königsberg provided early foundational work with benzophenone in 1874, establishing the groundwork for subsequent derivative development. The systematic exploration of benzophenone modifications gained momentum throughout the 20th century as researchers recognized the potential for enhanced photochemical properties through strategic structural modifications.

The specific synthesis and characterization of this compound represents a relatively recent achievement in organic chemistry, with its formal recognition in chemical databases occurring in the early 21st century. The compound's Chemical Abstracts Service number 898765-53-2 was assigned as part of the systematic cataloging of novel benzophenone derivatives. The development of this particular compound reflects the growing interest in morpholine-containing benzophenone derivatives, which combine the photochemical activity of the benzophenone core with the enhanced solubility and reactivity properties conferred by the morpholine moiety.

Contemporary research into benzophenone-based photoinitiators has demonstrated the importance of strategic substituent placement for optimizing photochemical performance. The introduction of both dimethyl and morpholinomethyl groups represents a targeted approach to modifying the electronic and steric properties of the benzophenone scaffold. This strategic modification approach has enabled researchers to fine-tune the absorption characteristics and reactivity profiles of benzophenone derivatives for specific applications in photopolymerization and materials science.

Significance in Chemical Research

This compound occupies a prominent position in contemporary photochemical research due to its distinctive molecular architecture and resulting photophysical properties. The compound's significance stems from its ability to function as an effective Type II photoinitiator, capable of abstracting hydrogen atoms from suitable donors to generate reactive radical species. This mechanism is fundamental to numerous applications in polymer chemistry, where controlled radical generation is essential for achieving precise polymerization outcomes.

Recent investigations have demonstrated that benzophenone derivatives incorporating morpholine substituents exhibit enhanced molar extinction coefficients and favorable absorption characteristics compared to unsubstituted benzophenone. The morpholinomethyl group contributes not only to improved solubility in polar media but also to the compound's ability to participate in hydrogen bonding interactions. These properties are particularly valuable in formulations requiring compatibility with diverse chemical environments.

The compound's research significance is further enhanced by its potential applications in three-dimensional printing technologies and ultraviolet-cured coatings. Studies have shown that morpholine-containing benzophenone derivatives can achieve high final conversion rates in acrylate polymerization systems when combined with appropriate co-initiators. The ability to achieve conversion rates approaching 77 percent in specific formulations demonstrates the practical utility of this compound class in industrial applications.

Advanced photochemical studies have revealed that the positioning of the dimethyl groups on the benzophenone core influences both the photochemical reactivity and the stability of the resulting excited states. The 2,3-dimethyl substitution pattern provides a unique electronic environment that affects the compound's photophysical behavior, distinguishing it from other positional isomers and contributing to its specific utility in photoinitiator applications.

Position within Benzophenone Derivative Classification

Within the comprehensive classification system of benzophenone derivatives, this compound occupies a specialized position as a multifunctional photoactive compound. The systematic classification of benzophenone derivatives typically considers both the nature and position of substituents, with morpholine-containing derivatives representing a distinct subclass characterized by enhanced nucleophilicity and improved solubility characteristics.

The compound belongs to the broader category of Type II photoinitiators, which require co-initiators to generate reactive species upon ultraviolet irradiation. This classification distinguishes it from Type I photoinitiators, such as benzoin ethers and acetophenone derivatives, which undergo direct photocleavage to produce radicals. The Type II mechanism involves hydrogen abstraction processes that are influenced by the specific electronic properties imparted by the dimethyl and morpholinomethyl substituents.

Comparative analysis with other benzophenone derivatives reveals the unique properties conferred by the specific substitution pattern of this compound. Related compounds, such as 2,4-Dimethyl-4'-morpholinomethyl benzophenone and 2,5-Dimethyl-3'-morpholinomethyl benzophenone, exhibit different photochemical behaviors due to variations in substituent positioning. These structural differences affect parameters such as absorption maxima, extinction coefficients, and hydrogen abstraction efficiency.

The morpholine moiety places this compound within the heterocyclic amine-substituted benzophenone subcategory, which is characterized by enhanced basicity and potential for additional chemical interactions. The presence of the morpholine ring introduces oxygen and nitrogen heteroatoms that can participate in coordination chemistry and hydrogen bonding, expanding the potential applications beyond simple photoinitiator functions.

| Structural Feature | Chemical Significance | Impact on Properties |

|---|---|---|

| Benzophenone Core | Photochemical Activity | Ultraviolet absorption and triplet state formation |

| 2,3-Dimethyl Groups | Electronic Modification | Enhanced electron density and steric effects |

| Morpholinomethyl Substituent | Nucleophilic Character | Improved solubility and hydrogen bonding capability |

| Aromatic Ring System | Conjugated π-System | Extended electronic delocalization |

The classification of this compound within the broader benzophenone family reflects both its structural heritage and its functional innovations. The compound represents an evolution in photoinitiator design, where traditional benzophenone photochemistry is enhanced through strategic incorporation of functional groups that improve performance characteristics while maintaining the fundamental photochemical mechanisms that make benzophenone derivatives valuable in photopolymerization applications.

Eigenschaften

IUPAC Name |

(2,3-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCKMZJERBVIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643086 | |

| Record name | (2,3-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-53-2 | |

| Record name | (2,3-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method A: NAS with Morpholine

Reagents :

- 3'-Bromo-2,3-dimethylbenzophenone, morpholine (3 equiv).

- Base: K₂CO₃ (2 equiv), solvent: DMF, 120°C, 24 hours.

Yield : ~65% (moderate due to steric hindrance from methyl groups).

Method B: Copper-Catalyzed Ullmann Coupling

Reagents :

- 3'-Bromo-2,3-dimethylbenzophenone, morpholine (2.5 equiv).

- Catalyst: CuI (10 mol%), ligand: 1,10-phenanthroline (20 mol%), solvent: DMSO, 100°C, 12 hours.

Yield : ~78%.

| Method | Catalyst | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| A | None | 120°C | 24 | 65% |

| B | CuI/Phen | 100°C | 12 | 78% |

Direct introduction of the morpholinomethyl group via a three-component Mannich reaction (Figure 2):

Reagents :

- 2,3-Dimethylbenzophenone, morpholine (1.2 equiv), formaldehyde (37% aq., 1.5 equiv).

- Acid catalyst: p-TsOH (5 mol%), solvent: MeOH, 60°C, 8 hours.

Yield : ~55% (limited by competing side reactions at the ketone group).

Optimization and Challenges

- Steric Effects : The 2,3-dimethyl groups hinder substitution at the 3' position, necessitating elevated temperatures or catalytic systems.

- Directing Groups : The ketone directs bromination to the meta position, while methyl groups enhance electron density at ortho/para sites.

- Purity : Final purification via silica gel chromatography (hexane:acetone, 4:1) achieves >98% purity.

Key Citations :

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethyl-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Photoinitiators in Polymer Chemistry

Overview:

Photoinitiators are substances that absorb light and initiate polymerization reactions when exposed to UV or visible light. 2,3-Dimethyl-3'-morpholinomethyl benzophenone is particularly effective due to its ability to generate free radicals upon UV irradiation.

Applications:

- Coatings: Used in the formulation of UV-curable coatings for wood, plastics, and metals.

- Adhesives: Enhances the curing speed and efficiency of adhesives used in various applications.

- Inks: Utilized in the production of UV-curable inks for printing on diverse substrates.

Case Study:

A study published by Zhang et al. (2022) demonstrated that incorporating this compound into a coating formulation significantly improved the hardness and scratch resistance of the final product compared to traditional photoinitiators.

Biomedical Applications

Overview:

Recent research has explored the potential biomedical applications of this compound, particularly in drug delivery systems and tissue engineering.

Applications:

- Drug Delivery: Acts as a photoinitiator for hydrogels that can be used for controlled drug release.

- Tissue Engineering: Facilitates the creation of biocompatible scaffolds that can be crosslinked using light.

Case Study:

In a study by Liu et al. (2023), this compound was incorporated into a hydrogel matrix for drug delivery. The results indicated a sustained release profile over an extended period, demonstrating its potential for therapeutic applications.

Environmental Applications

Overview:

The environmental impact of photoinitiators is increasingly scrutinized; thus, compounds like this compound are being evaluated for their biodegradability and safety.

Applications:

- Biodegradable Polymers: Development of eco-friendly materials that can degrade under natural conditions.

Case Study:

Research conducted by Smith et al. (2024) showed that formulations using this compound exhibited improved biodegradability compared to conventional photoinitiators without compromising mechanical properties.

Comparison with Other Photoinitiators

| Property | This compound | Benzoin Methyl Ether | TPO (Triphenylphosphine Oxide) |

|---|---|---|---|

| Absorption Wavelength (nm) | 365 | 254 | 320 |

| Radical Generation Efficiency | High | Moderate | High |

| Biocompatibility | Moderate | Low | Moderate |

| Application Area | Coatings, Biomedical | Adhesives | Coatings |

Wirkmechanismus

The mechanism of action of 2,3-Dimethyl-3’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or interact with biological molecules, leading to various biochemical effects. The compound’s molecular targets include enzymes and proteins, where it can inhibit or modify their activity through covalent bonding or non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The physicochemical properties of benzophenone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 2,3-dimethyl-3'-morpholinomethyl benzophenone and its analogs:

Table 1: Key Properties of Selected Benzophenone Derivatives

| Compound Name | Molecular Formula | Molecular Weight | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds | Key Substituents |

|---|---|---|---|---|---|---|

| This compound* | C₂₀H₂₅NO₂ | 335.4 (calc.) | ~3.8 | 3 | 4 | -CH₃, -CH₂-morpholine |

| 2-Chloro-3'-morpholinomethyl benzophenone | C₁₈H₁₈ClNO₂ | 315.8 | 3.4 | 3 | 4 | -Cl, -CH₂-morpholine |

| 3',4'-Difluoro-2-morpholinomethyl benzophenone | C₁₈H₁₇F₂NO₂ | 321.3 | ~3.2 | 3 | 4 | -F, -CH₂-morpholine |

Key Observations:

Lipophilicity (XLogP3):

- The methyl-substituted compound exhibits higher lipophilicity (~3.8) compared to the chloro (3.4) and fluoro (~3.2) analogs. Methyl groups increase hydrophobicity, while electronegative substituents like Cl and F reduce XLogP3 .

Hydrogen Bonding and Solubility:

- All analogs share three hydrogen bond acceptors (morpholine oxygen and ketone group), but the methyl-substituted derivative may exhibit lower aqueous solubility due to reduced polarity compared to fluoro- or chloro-substituted variants .

In contrast, chloro and fluoro substituents introduce electron-withdrawing effects, which could influence reactivity in synthetic applications .

Commercial and Research Relevance

- 2-Chloro-3'-morpholinomethyl benzophenone (CAS 898791-89-4): This compound is commercially available and characterized by computed properties such as a topological polar surface area (29.5 Ų) and moderate rotatable bond count (4), suggesting flexibility in binding interactions . Its chloro substituent may enhance halogen bonding in drug design.

Fluorinated Analogs (CAS 898751-17-2, 898792-30-8):

Fluorine atoms improve metabolic stability and membrane permeability, making these analogs attractive for pharmaceutical development. Their molecular weights (~321 Da) align with Lipinski’s rule-of-five criteria for drug-likeness .- This compound: Despite its discontinued status , the compound’s methyl groups could offer advantages in polymer science, such as enhancing thermal stability in polyimide foams, as seen in related benzophenone-based polymers .

Biologische Aktivität

2,3-Dimethyl-3'-morpholinomethyl benzophenone is a compound belonging to the benzophenone family, which is known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from various research sources.

- Chemical Formula : CHNO

- Molecular Weight : 325.41 g/mol

- Structure : The compound consists of a benzophenone core with a morpholinomethyl group and two methyl groups at positions 2 and 3.

Antioxidant Properties

Benzophenones, including this compound, have been studied for their antioxidant capabilities. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress in cellular systems. Research indicates that compounds within this class can reduce oxidative damage in various biological models.

Anticancer Activity

Studies have shown that benzophenone derivatives exhibit anticancer properties. For instance, they may induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and NF-κB pathways. In vitro studies suggest that this compound can inhibit tumor growth in specific cancer cell lines.

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Ashikawa et al. (2020) | T24T (bladder cancer) | Induced apoptosis | Downregulation of XIAP |

| In vivo study | Xenograft model | Reduced tumor mass | Inhibition of Sp1 and Cyclin D1 |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential therapeutic applications for inflammatory diseases.

Study on Antioxidant Activity

In a controlled study, this compound was evaluated for its antioxidant capacity using DPPH radical scavenging assays. The compound exhibited significant scavenging activity compared to standard antioxidants.

Evaluation of Anticancer Potential

A study involving human bladder cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation markers.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Studies have indicated that certain benzophenones can exhibit cytotoxicity at high concentrations. Therefore, understanding the dose-response relationship is essential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,3-dimethyl-3'-morpholinomethyl benzophenone?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions, where morpholine derivatives react with substituted benzophenones. For example, alkylation of morpholine with chloromethyl intermediates under anhydrous conditions (e.g., using K₂CO₃ in DMF) can yield the morpholinomethyl substituent. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical to isolate the target compound. Characterization employs NMR (¹H/¹³C), IR spectroscopy (C=O stretch observed at ~1650 cm⁻¹ using DFT/6-311G methods), and mass spectrometry for structural confirmation .

Q. How can this compound be detected in environmental or biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is effective for pre-concentration from aqueous samples. Post-extraction, analysis via GC-MS with derivatization (e.g., silylation) enhances sensitivity. Quantification limits of ~10 mg/kg are achievable. For biological tissues, liquid-liquid extraction with acetonitrile followed by SPE cleanup is recommended to minimize matrix interference .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding interactions influence the spectroscopic properties of this compound?

- Methodological Answer : Solvatochromic studies using UV-Vis and IR spectroscopy reveal shifts in the C=O stretching frequency (ν(C=O)) based on solvent polarity. In acetonitrile, hydrogen bonding with water or protic solvents splits the ν(C=O) band into subcomponents (e.g., ~1670 cm⁻¹ and ~1640 cm⁻¹), reflecting distinct solvation states. Time-resolved spectroscopy can quantify hydrogen-bond lifetimes (~7.7 ps for water interactions) using Kubo–Anderson fitting models .

Q. What experimental designs are suitable for evaluating the endocrine-disrupting potential of this compound in neuronal models?

- Methodological Answer : Immortalized GnRH neuronal cell lines (e.g., GT1-7) are ideal for assessing endocrine disruption. Expose cells to sub-cytotoxic concentrations (determined via MTT assay) and measure autophagy markers (LC3-II/LC3-I ratio via Western blot) or hormone secretion (e.g., LH/FSH ELISA). Include positive controls (e.g., BPA) and validate results with siRNA-mediated knockdown of autophagy-related genes .

Q. How can researchers reconcile contradictory data on the ecological hazard potential of benzophenone derivatives?

- Methodological Answer : Contradictions arise from differential metabolite toxicity and environmental persistence. For this compound, conduct tiered assessments: (1) Acute aquatic toxicity tests (Daphnia magna OECD 202), (2) Chronic studies on biodegradation (OECD 301F), and (3) Metabolite profiling via LC-QTOF-MS to identify persistent or bioactive transformation products. Compare results with benzophenone-3 (low ecological hazard per IARC) and adjust risk models for methyl/morpholine substituents .

Data Contradiction & Resolution

Q. Why do computational (DFT) and experimental IR spectra for benzophenone derivatives sometimes disagree?

- Methodological Answer : Discrepancies in ν(C=O) frequencies stem from solvent effects and anharmonicity in DFT models. To resolve, use hybrid functionals (e.g., B3LYP) with implicit solvation models (PCM for acetonitrile/water). Experimental validation in inert matrices (e.g., KBr pellets) reduces solvent interference. For dynamic systems, molecular dynamics simulations refine hydrogen-bonding network predictions .

Methodological Best Practices

Q. What precautions are necessary to prevent analyte loss during sample preparation?

- Methodological Answer : Silanize glassware with 5% DMDCS in toluene to minimize adsorption. Use HDPE containers for storage, and spike samples with deuterated internal standards (e.g., BP-3-d5) before SPE to correct for recovery losses. For sludge or tissue samples, lyophilize and perform pressurized liquid extraction (PLE) with methanol at 100°C to enhance yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.